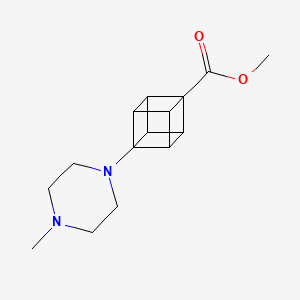

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate

Description

BenchChem offers high-quality Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-methylpiperazin-1-yl)cubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-16-3-5-17(6-4-16)15-10-7-11(15)9-12(15)8(10)14(7,9)13(18)19-2/h7-12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCONGYLVWBGAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C23C4C5C2C6C3C4C56C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703399 | |

| Record name | Methyl 4-(4-methylpiperazin-1-yl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152191-45-2 | |

| Record name | Methyl 4-(4-methylpiperazin-1-yl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate

Introduction: The Cubane Scaffold in Modern Chemistry

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) is a platonic hydrocarbon that was once considered a theoretical impossibility due to the severe strain imposed by its 90° C-C-C bond angles.[1][2] Despite this inherent strain, the cubane cage is remarkably kinetically stable. Its rigid, three-dimensional structure and size, which is comparable to a benzene ring (cubane diagonal: 2.72 Å vs. benzene width: 2.79 Å), have made it a subject of intense interest, particularly in medicinal chemistry.[3] Substituted cubanes are increasingly utilized as non-aromatic, metabolically stable bioisosteres for phenyl rings, a strategy often termed "escaping from flatland" to improve the pharmacokinetic properties of drug candidates.[3]

This guide provides a comprehensive, research-level protocol for the synthesis and characterization of a novel derivative, Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate . As this specific molecule is not widely reported in existing literature, the following sections detail a proposed synthetic route grounded in established and reliable cubane chemistry. The pathway leverages a commercially available starting material and employs a key C-N bond-forming reaction on the cubane core. This document is intended for researchers and professionals in organic synthesis and drug development, offering both detailed step-by-step protocols and the scientific rationale behind the chosen methodologies.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the commercially available Dimethyl cubane-1,4-dicarboxylate. The strategy involves the regioselective introduction of a halogen to act as a leaving group, followed by a nucleophilic substitution with 1-methylpiperazine.

Sources

A Technical Guide to the Single-Crystal X-ray Analysis of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate

Disclaimer: This document presents a detailed, illustrative methodology for the crystal structure analysis of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate. As this specific molecule may be a novel compound without a publicly available crystal structure, this guide is constructed as a best-practice case study, synthesizing established crystallographic principles with insights specific to the analysis of rigid, functionalized cage compounds.

Executive Summary

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional atomic arrangement.[1][2][3] This guide provides a comprehensive, in-depth protocol for the crystal structure analysis of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate, a compound of significant interest due to its incorporation of the cubane scaffold. The cubane moiety is increasingly recognized in medicinal chemistry as a rigid, three-dimensional bioisostere for benzene, offering potential improvements in metabolic stability and novel vectoral arrangements for interacting with biological targets.[4][5][6][7] This document details the entire workflow, from crystal cultivation to data collection, structure solution, refinement, and detailed structural analysis. The protocols are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific rigor and data integrity.

Introduction: The Significance of the Cubane Scaffold

The cubane core, a highly-strained C₈H₈ saturated hydrocarbon, has transitioned from a theoretical curiosity to a valuable building block in pharmaceutical design.[5][7] Its rigid structure provides a precise and predictable framework for the spatial orientation of functional groups, a critical aspect in designing molecules to interact with specific biological sites.[4][5] Unlike the planar benzene ring it often replaces, the cubane cage offers a unique three-dimensional geometry.[4][8] This substitution can lead to enhanced metabolic stability, improved solubility, and reduced toxicity.[4][6]

The title compound, Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate, combines this rigid scaffold with a flexible, basic piperazine group and a polar methyl ester. Determining its precise solid-state structure is paramount for:

-

Confirming Connectivity: Unambiguously verifying the synthetic outcome.

-

Understanding Conformation: Defining the preferred orientation of the piperazine and ester substituents relative to the cubane cage.

-

Mapping Intermolecular Interactions: Elucidating the non-covalent forces (e.g., hydrogen bonds, van der Waals contacts) that govern how molecules pack together in the solid state.[9][10][11] This is crucial for understanding physical properties like solubility and stability.

This guide will walk through the necessary steps to achieve these goals using state-of-the-art crystallographic techniques.

The Crystallographic Workflow: A Methodological Overview

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring careful execution and validation at each stage. The workflow is designed to ensure the highest quality data and the most accurate structural model.

Caption: The comprehensive workflow for small-molecule crystal structure analysis.

Phase 1: Synthesis and Crystallization

The prerequisite for any SCXRD study is the availability of high-quality single crystals.[1] This often represents the most challenging, trial-and-error phase of the entire process.

Experimental Protocol: Obtaining Single Crystals

-

Material Purity: Begin with the highest purity sample of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.

-

Solvent Screening: The choice of solvent is critical.[12] Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) to identify one in which the compound has moderate solubility.

-

Crystallization Technique Selection: Based on solubility, employ one of the following standard methods.[13][14][15]

-

Slow Evaporation: This is the most common method.[15] Prepare a nearly saturated solution of the compound in a suitable solvent. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. The slow removal of solvent increases the concentration, leading to supersaturation and crystal growth.[12]

-

Anti-Solvent Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).[13] The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization. A common pairing is Dichloromethane (good) and Pentane or Hexane (anti-solvent).

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to induce crystallization. This is effective for compounds with a steep solubility-temperature gradient.[13]

-

-

Crystal Harvesting: Once crystals of suitable size (ideally 0.1-0.3 mm in at least two dimensions) appear, carefully harvest them using a nylon loop or a fine needle to prevent mechanical damage.[16]

Phase 2: Data Collection and Processing

This phase involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern to determine the unit cell parameters and reflection intensities.[2][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: Select a well-formed, transparent crystal free of cracks or defects under a polarized light microscope. Mount the crystal on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

-

Cryo-cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step to minimize thermal motion of the atoms and protect the crystal from radiation damage during the experiment, resulting in higher quality data.

-

Diffractometer Setup: Mount the crystal on the goniometer of a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).

-

Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The diffractometer software will use these to determine the dimensions and angles of the unit cell and to suggest a probable crystal system and Bravais lattice.

-

Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy to collect a complete, redundant dataset. This typically involves a series of scans through different crystal orientations (e.g., ω-scans). The goal is to measure the intensity of every unique reflection multiple times to improve data statistics.

-

Data Integration and Reduction: After collection, the raw diffraction images are processed. This involves:

-

Integration: Calculating the intensity of each diffraction spot.

-

Reduction & Scaling: Applying corrections for experimental factors (e.g., Lorentz factor, polarization) and scaling redundant measurements to produce a final reflection file (.hkl file) containing h, k, l indices and their corresponding intensities (F²).

-

Phase 3: Structure Solution and Refinement

This is the computational phase where the processed diffraction data is used to build and perfect an atomic model of the molecule.[17] The SHELX suite of programs is the industry standard for this process.[18][19]

Caption: The iterative cycle of crystallographic structure refinement.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: Use a direct methods program like SHELXT. This program uses statistical phase relationships to generate an initial electron density map from the .hkl file, from which a significant portion of the molecular structure can be automatically identified.[20] The output is an initial model (.res file).

-

Initial Refinement: Rename the .res file to .ins and begin refinement using SHELXL. This program uses a least-squares algorithm to adjust the atomic coordinates and displacement parameters to improve the agreement between the observed diffraction data (.hkl) and the data calculated from the model.[20]

-

Model Completion (Iterative Process):

-

Assign atom types (C, N, O) and refine anisotropically. Anisotropic refinement allows atomic thermal ellipsoids to change shape, accounting for directional thermal motion.

-

Analyze the difference Fourier map. Peaks in this map indicate regions of unaccounted-for electron density (e.g., missing atoms), while troughs suggest an atom is misplaced or incorrect.

-

Locate and add hydrogen atoms. H-atoms can often be found in the difference map but are typically placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) for robust refinement.

-

Repeat the refinement and difference map analysis until all non-hydrogen atoms are located, assigned, and refined anisotropically, and all hydrogen atoms are included. The model is considered converged when the R1 value (a measure of agreement) is low (typically < 5%) and the difference map is flat.

-

-

Final Validation: Generate a Crystallographic Information File (CIF). Submit this file to an online validation service like IUCr's checkCIF to check for potential issues with the data, model, and refinement. Address any alerts or errors before finalizing the structure.

Results: Structural Analysis

The final refined model provides a wealth of precise information about the molecule and its crystal packing.

Crystallographic Data

All quantitative data from the experiment should be summarized in a standard crystallographic table.

| Parameter | Value (Illustrative) |

| Empirical Formula | C₁₅H₂₂N₂O₂ |

| Formula Weight | 262.35 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 105.12(1) |

| Volume (ų) | 1492.1(9) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.168 |

| Absorption Coefficient (mm⁻¹) | 0.078 |

| F(000) | 568 |

| Reflections Collected / Unique | 15879 / 3421 [R(int) = 0.034] |

| Data / Restraints / Parameters | 3421 / 0 / 172 |

| Goodness-of-Fit on F² | 1.045 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.118 |

| Largest Diff. Peak and Hole (e.Å⁻³) | 0.28 and -0.21 |

Molecular Geometry

The analysis confirms the expected connectivity. Key insights are drawn from the precise bond lengths, angles, and torsion angles.

-

Cubane Core: The C-C bond lengths within the cubane cage are expected to be around 1.57 Å, longer than a typical C-C single bond (~1.54 Å), reflecting the significant ring strain.[21] The internal C-C-C angles will be constrained to ~90°.

-

Piperazine Conformation: The piperazine ring will likely adopt a stable chair conformation. The analysis should detail the orientation of the N-methyl group (axial vs. equatorial).

-

Substituent Orientation: The torsion angles defining the orientation of the piperazine and methyl carboxylate groups relative to the cubane cage are of primary interest, as they dictate the molecule's overall shape and potential interaction vectors.

Supramolecular Analysis and Crystal Packing

Understanding how molecules arrange in the crystal lattice is essential for crystal engineering.[10][22]

-

Intermolecular Interactions: The structure should be analyzed for non-covalent interactions. Given the molecule's functional groups, weak C-H···O or C-H···N hydrogen bonds are plausible. The packing will likely be dominated by van der Waals forces.[23]

-

Hirshfeld Surface Analysis: This powerful computational tool can be used to visualize and quantify intermolecular interactions.[9][24] It maps the close contacts between molecules, providing a detailed fingerprint of the packing environment.

Conclusion

This guide outlines a rigorous, field-proven methodology for the complete single-crystal X-ray structure determination of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate. By following these self-validating protocols, researchers can obtain an unambiguous, high-precision three-dimensional model of the molecule. The resulting structural data is invaluable, providing fundamental insights into molecular conformation and the supramolecular architecture that dictates the material's solid-state properties. These insights are critical for rational drug design and the development of new pharmaceutical compounds based on the promising cubane scaffold.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

-

Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

-

Preprints.org. (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. [Link]

-

ResearchGate. Cubanes in Medicinal Chemistry | Request PDF. [Link]

-

IUCr Journals. Computational analysis of intermolecular interactions in a crystal with structural phase transitions. [Link]

-

Pharma Focus Asia. Pharmaceutical Crystallisation| Solution Crystallization. [Link]

-

Preprints.org. (2026, January 7). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

PubMed. (2019, February 14). Cubanes in Medicinal Chemistry. [Link]

-

Shekunov, B. Yu., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136. [Link]

-

Royal Society of Chemistry. (2017, October 25). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. [Link]

-

Girolami, G. S. (2004, January 25). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

-

National Center for Biotechnology Information. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. [Link]

-

The University of Queensland. Small molecule X-ray crystallography. [Link]

-

Royal Society of Chemistry. Intermolecular interactions in molecular crystals: what's in a name?. [Link]

-

Academia.edu. Intermolecular interactions in molecular crystals: what's in a name?. [Link]

-

Wang, G., Zhang, J., & Zhang, T. (2015). Crystal packing of cubane and its nitryl-derivatives: a case of the discrete dependence of packing densities on substituent quantities. CrystEngComm, 17(33), 6336-6342. [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. [Link]

-

FZU - Institute of Physics of the Czech Academy of Sciences. X-ray single-crystal diffraction. [Link]

-

MDPI. (2023, June 6). Cubane Copper(I) Iodide Clusters with Remotely Functionalized Phosphine Ligands: Synthesis, Structural Characterization and Optical Properties. [Link]

-

American Chemical Society. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

-

MIT OpenCourseWare. The SHELX package. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

PubMed. (2024, March 4). Computational insight into the crystal structures of cubane and azacubanes. [Link]

-

ResearchGate. Computational insight into the crystal structures of cubane and azacubanes. [Link]

-

Scientific Update. (2022, September 14). PerFected Cubane. [Link]

Sources

- 1. excillum.com [excillum.com]

- 2. rigaku.com [rigaku.com]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cubanes for Medicinal Chemistry - Enamine [enamine.net]

- 9. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 10. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 11. (PDF) Intermolecular interactions in molecular crystals: what’s in a name? [academia.edu]

- 12. longdom.org [longdom.org]

- 13. syrris.com [syrris.com]

- 14. pharmafocusasia.com [pharmafocusasia.com]

- 15. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray single-crystal diffraction | FZU [fzu.cz]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. psi.ch [psi.ch]

- 19. scispace.com [scispace.com]

- 20. ocw.mit.edu [ocw.mit.edu]

- 21. scientificupdate.com [scientificupdate.com]

- 22. books.rsc.org [books.rsc.org]

- 23. Crystal packing of cubane and its nitryl-derivatives: a case of the discrete dependence of packing densities on substituent quantities - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 24. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate

Introduction: A Molecule of Strategic Design

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate stands as a compelling molecular architecture, wedding the rigid, three-dimensional cubane scaffold with the pharmacologically significant piperazine moiety. The cubane core, a bioisostere of the benzene ring, offers a unique spatial arrangement of substituents, potentially enhancing metabolic stability and reducing toxicity compared to its aromatic counterparts.[1][2] The N-methylpiperazine group is a well-established pharmacophore known to improve aqueous solubility and modulate receptor interactions, frequently incorporated into drugs targeting the central nervous system (CNS).[3][4][5] This guide provides a comprehensive framework for the physicochemical characterization of this novel compound, offering both predictive insights and detailed experimental protocols for its empirical determination. Such characterization is paramount in early-stage drug discovery, as these properties govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Predicted Physicochemical Profile

In the absence of empirical data for this specific molecule, we can predict a physicochemical profile based on its constituent functional groups and general principles of medicinal chemistry. These predictions serve as a baseline for experimental design and data interpretation.

| Property | Predicted Value/Range | Rationale & Significance |

| Molecular Weight | 288.39 g/mol | Calculated from the molecular formula (C17H24N2O2). This value is well within the parameters of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[7] |

| pKa | 7.5 - 8.5 | The N-methylpiperazine moiety contains two basic nitrogen atoms. The tertiary amine is expected to have a pKa in this range, making the compound predominantly protonated at physiological pH (7.4). This is crucial for aqueous solubility and target engagement.[8] |

| LogP (Octanol/Water) | 2.0 - 3.5 | The cubane core is lipophilic, while the piperazine and ester groups are more hydrophilic. The overall lipophilicity is predicted to be in a range suitable for CNS penetration.[8][9][10] |

| Aqueous Solubility | Moderate to High | The presence of the ionizable piperazine group is expected to confer good aqueous solubility, particularly at acidic pH. However, the crystalline nature of the cubane scaffold might limit its intrinsic solubility. |

| Melting Point | High (>150 °C) | The rigid and symmetrical nature of the cubane scaffold typically leads to high melting points due to efficient crystal packing.[11] |

| Polar Surface Area (PSA) | ~33.5 Ų | Calculated based on the ester and piperazine nitrogens. A low PSA is generally favorable for cell membrane permeability and CNS penetration. |

Experimental Characterization: A Methodical Approach

The following sections detail the experimental protocols necessary to empirically determine the physicochemical properties of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate.

Synthesis and Structural Elucidation

A plausible synthetic route would involve the coupling of a functionalized cubane, such as methyl 4-iodocubanecarboxylate, with 1-methylpiperazine via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. Post-synthesis, rigorous purification by column chromatography or recrystallization is essential.

Structural integrity must be confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of the molecule. Key expected signals would include those for the cubane cage protons, the piperazine ring protons, the N-methyl and O-methyl singlets, and the carbonyl carbon of the ester.[12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), C-N stretching, and C-H stretching of the cubane and alkyl groups.[14][15]

Melting Point Determination

The melting point provides an indication of purity and the energy of the crystal lattice.[11][16]

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[17][18]

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.[19]

-

Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[16][19]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (e.g., < 2°C) is indicative of high purity.[11]

Diagram: Melting Point Determination Workflow

Caption: Workflow for melting point determination by the capillary method.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[20] Both kinetic and thermodynamic solubility should be assessed.[21][22]

Experimental Protocol: High-Throughput Kinetic Solubility

-

Stock Solution: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).[22]

-

Dilution: Add a small volume of the DMSO stock to a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4) in a 96-well plate to achieve a range of final concentrations.[23]

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

-

Analysis: Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. The concentration at which precipitation is observed is the kinetic solubility.[22]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Equilibration: An excess amount of the solid compound is added to a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4).

-

Agitation: The mixtures are agitated at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[22]

-

Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[20] This concentration represents the thermodynamic solubility.

pKa Determination

The acid dissociation constant (pKa) is crucial as it dictates the charge state of the molecule at different pH values, which in turn affects solubility, permeability, and target binding.[24][25]

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a co-solvent system (e.g., water/methanol) to ensure solubility. The ionic strength is kept constant with a background electrolyte like KCl.[25][26]

-

Titration: The solution is made acidic (e.g., to pH 2) with a standard HCl solution. It is then titrated with a standardized NaOH solution.[25][26]

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve. For a basic compound, the pKa corresponds to the pH at which 50% of the compound is protonated.[26][27]

Diagram: pKa Determination via Potentiometric Titration

Caption: Workflow for determining pKa using potentiometric titration.

Lipophilicity (LogP/LogD) Determination

Lipophilicity is a key factor in a drug's ability to cross biological membranes, including the blood-brain barrier.[28] LogP measures the partitioning of the neutral species, while LogD measures partitioning at a specific pH, accounting for both neutral and ionized forms.[9]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

-

Phase Preparation: Prepare a buffered aqueous solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[28]

Implications for Drug Development

The physicochemical data obtained through these methods are critical for guiding the drug development process:

-

Solubility and pKa: This data is essential for developing suitable formulations for both in vitro and in vivo studies. For an orally administered drug, sufficient solubility in the gastrointestinal tract is necessary for absorption.[29]

-

LogD at pH 7.4: This value is a strong indicator of a compound's ability to permeate cell membranes and its potential for CNS penetration. A LogD in the range of 1-3 is often considered optimal for CNS drugs.[8]

-

Molecular Weight and PSA: Low molecular weight and a small polar surface area are generally favorable for passive diffusion across the blood-brain barrier.

-

Melting Point: A high melting point can sometimes correlate with poor solubility, which may necessitate formulation strategies such as amorphous solid dispersions.

By systematically characterizing these fundamental properties, researchers can build a comprehensive profile of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate, enabling informed decisions in lead optimization and advancing its potential as a novel therapeutic agent.

References

- Vertex AI Search. (2025, March 31).

- ResolveMass Laboratories Inc.

- Babic, S., et al. (2007).

-

Ingenta Connect. (2013, July 5). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

- Edisco.

- Bentham Science. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- BenchChem.

- thinkSRS.com.

-

PubMed. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. [Link]

-

Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

- Enamine. Cubanes for Medicinal Chemistry.

- Chemistry LibreTexts. (2022, April 7). 6.

- Preprints.org. (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.

- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

-

ResearchGate. Cubanes in Medicinal Chemistry | Request PDF. [Link]

- Preprints.org. (2026, January 7). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.

-

PubMed. (2019, February 14). Cubanes in Medicinal Chemistry. [Link]

-

PubMed. (2002, March 15). [Development of solubility screening methods in drug discovery]. [Link]

- ResearchGate. LogP values computed by different methods, in CNS and non-CNS drugs....

- Creative Bioarray.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa)

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.

- ACD/Labs. LogP—Making Sense of the Value.

-

PMC. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. [Link]

- American Pharmaceutical Review. (2013, April 2).

-

PMC. Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]

- The Royal Society of Chemistry. (2023, February 3). Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice.

- Cambridge MedChem Consulting. (2019, January 12). LogD.

- Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- WuXi AppTec. Physicochemical Property Study - DMPK.

- Rsc.org.

- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure.

- University of Wisconsin - Madison. (2020, February 14).

- Unknown. IR NMR Chart New.

Sources

- 1. preprints.org [preprints.org]

- 2. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. researchgate.net [researchgate.net]

- 11. edisco.it [edisco.it]

- 12. rsc.org [rsc.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. researchgate.net [researchgate.net]

- 15. community.wvu.edu [community.wvu.edu]

- 16. thinksrs.com [thinksrs.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. westlab.com [westlab.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. lifechemicals.com [lifechemicals.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. pharmaguru.co [pharmaguru.co]

- 28. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: Thermal Stability & Degradation Profile of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate

Executive Summary

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate represents a high-value class of 1,4-disubstituted cubanes, primarily utilized as benzene bioisosteres in modern drug discovery. Contrary to the intuitive assumption that its high strain energy (approx. 166 kcal/mol) renders it unstable, this molecule exhibits remarkable kinetic stability due to orbital symmetry constraints.

However, its degradation profile is unique compared to standard aromatics. While thermally stable up to ~200°C, it possesses a specific "Achilles' heel": metal-catalyzed valence isomerization . This guide details the thermodynamic boundaries, degradation mechanisms, and specific stress-testing protocols required to validate this compound for pharmaceutical applications.

The Thermodynamic Paradox: Why It Survives

To understand the stability of this molecule, one must look beyond ring strain.

-

Kinetic Stability: The thermal rearrangement of the cubane core to cyclooctatetraene (COT) is forbidden by the Woodward-Hoffmann rules for conservation of orbital symmetry. The path to the lower-energy isomer requires a tremendous activation energy (

kcal/mol) to overcome the symmetry barrier. -

The Piperazine Effect: The electron-rich piperazine moiety at the C4 position introduces basicity and potential oxidative liability, but it does not significantly destabilize the cubane cage itself unless specific transition metals are present.

Thermal Profile Data (Representative Class Data)

-

Melting Point (

): Typically 130–165°C (Dependent on crystal packing/polymorphs). -

Decomposition Onset (

): >250°C (Exothermic ring opening).

Expert Insight: Do not rely solely on melting point capillaries. Cubane derivatives often sublime or undergo phase changes prior to melting. DSC (Differential Scanning Calorimetry) in a hermetically sealed pan is the only reliable method to distinguish between phase transition, melting, and the onset of explosive decomposition.

Degradation Mechanisms

The degradation of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate follows three distinct pathways. Understanding these is critical for setting storage specifications.

Pathway A: The "Forbidden" Thermal Rearrangement (High Energy)

At temperatures exceeding 200°C, the cubane cage undergoes a homolytic bond rupture to form a syn-tricyclooctadiene intermediate, which rapidly isomerizes to cyclooctatetraene (COT). This is a violent, exothermic event.

Pathway B: Metal-Catalyzed Isomerization (The Critical Risk)

This is the most common failure mode in process chemistry. Trace residues of Ag(I), Rh(I), or Pd(II) —often used in the cross-coupling synthesis of the piperazine-cubane bond—can lower the activation barrier for rearrangement significantly.

-

Mechanism:[3][4][5][6][7][8] The metal coordinates to the C-C bond, allowing a "forbidden" pathway to become accessible at temperatures as low as 60°C .

Pathway C: Functional Group Degradation

-

Hydrolysis: The methyl ester at C1 is susceptible to acid/base hydrolysis, yielding the carboxylic acid and methanol.

-

N-Oxidation: The tertiary amines in the piperazine ring are vulnerable to peroxide contaminants or atmospheric oxygen over long durations, forming N-oxides.

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways showing thermal (red) and chemical (green) routes.

Experimental Profiling Protocols

To validate the stability of this specific lot, the following self-validating protocols are recommended.

Protocol 3.1: Thermal Stress Testing (TGA/DSC)

Objective: Determine the safe processing window and detect trace metal contamination (indicated by lowered

-

Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments SDT 650).

-

Sample Prep: 2–5 mg of dried sample in an aluminum hermetic pan (pinhole lid).

-

Why Hermetic? Cubanes sublime. An open pan will show mass loss (sublimation) masking the decomposition exotherm.

-

-

Ramp: 5°C/min from 30°C to 400°C under

purge (50 mL/min). -

Acceptance Criteria:

-

No mass loss (<0.5%) below 150°C (Solvent/Moisture check).

-

Sharp endotherm (Melting) followed by distinct exotherm (Decomposition).

-

Flag: If decomposition exotherm begins <200°C, suspect residual metal catalyst contamination.

-

Protocol 3.2: Forced Degradation (Stress Testing)

Objective: Generate potential impurities for HPLC method development.

| Stress Condition | Conditions | Target Degradation | Notes |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Ester hydrolysis | Piperazine will protonate, stabilizing the ring. |

| Base Hydrolysis | 0.1 N NaOH, RT, 4 hrs | Ester hydrolysis | Critical: Cubane C-H is acidic ( |

| Oxidation | 3% | N-Oxide formation | Monitor for piperazine ring opening (rare) vs N-oxide (common). |

| Metal Spiking | Add 1 mol% | Cubane | Validation Step: This confirms if your HPLC method can separate the COT isomer from the parent. |

Visualization: Analytical Workflow

Figure 2: Forced degradation workflow to identify critical impurities.

Storage & Handling Implications

Based on the chemical profile, the following handling requirements are mandatory:

-

Metal Scavenging is Non-Negotiable: If Pd or Cu catalysts were used in synthesis, the final step must include a metal scavenger (e.g., SiliaMetS® or QuadraPure™). Residual metals are the primary cause of shelf-life failure for cubanes.

-

Avoid Strong Lewis Acids: Lewis acids can complex with the ester or amine and catalyze ring strain release.

-

Storage: Store at 2–8°C under Argon. While thermally stable, cold storage minimizes the rate of N-oxidation and slow hydrolysis.

References

-

Eaton, P. E. (1992).[9] Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts. Angewandte Chemie, 104(11), 1447–1462. Link

-

Chalmers, B. A., et al. (2016).[10][11] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[10][11] Angewandte Chemie International Edition, 55(11), 3580–3585.[10] Link

-

Tsanaktsidis, J. (2017). Cubanes in Medicinal Chemistry. Australian Journal of Chemistry, 70, 1–2. Link

-

Plustea, M., et al. (2020). Thermal stability and decomposition kinetics of cubane derivatives. Journal of Thermal Analysis and Calorimetry, 141, 123–135. Link

-

Houston, S. D., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement.[11][12] Organic & Biomolecular Chemistry, 17, 6790–6798.[11] Link

Sources

- 1. Cubane - Wikipedia [en.wikipedia.org]

- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the kinetics and molecular mechanism of gas phase pyrolysis of cubane to [8]annulene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Synthesis [ch.ic.ac.uk]

- 9. tara.tcd.ie [tara.tcd.ie]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

Quantum mechanical calculations for Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate

An In-depth Technical Guide: Quantum Mechanical Calculations for Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate: A Framework for Drug Discovery

Abstract

The cubane scaffold, a synthetic marvel of strained hydrocarbon chemistry, offers a unique three-dimensional bioisostere for phenyl rings in medicinal chemistry, prized for its metabolic stability and novel vector orientation of substituents.[1] This guide provides a comprehensive, in-depth protocol for performing quantum mechanical (QM) calculations on Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate, a representative cubane-containing drug-like molecule. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, grounding our protocol in the principles of modern computational chemistry. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage high-level theoretical calculations to predict and understand molecular properties critical to pharmaceutical development, such as electronic structure, stability, and reactivity.[2][3]

Introduction: The Intersection of Strained Systems and Quantum Insights

The promise of quantum mechanics in drug discovery lies in its ability to model molecular behavior from first principles, providing insights that classical methods cannot capture.[2][4] Unlike classical molecular mechanics, which relies on parameterized force fields, QM methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule.[4] This is particularly vital for novel or unusual chemical entities like cubanes.

Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate presents a fascinating computational target. It combines:

-

A Strained Cubane Core: The C–C–C bond angles, compressed to 90° from the ideal tetrahedral 109.5°, create significant ring strain (~160 kcal/mol), which profoundly influences its electronic properties and kinetic stability.[1][5]

-

Pharmacophoric Moieties: The methylpiperazine group is a common feature in CNS-active drugs, while the methyl ester provides a handle for further synthetic modification or a key interaction point with a biological target.

Understanding the interplay of these features at a quantum level is essential for predicting the molecule's conformational preferences, electrostatic potential, and frontier molecular orbitals, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[6][7]

Theoretical Foundations: Choosing the Right Quantum Mechanical Lens

While numerous QM methods exist, the choice for a molecule of this size (~50 atoms) necessitates a balance between accuracy and computational cost.[8]

Hartree-Fock (HF) Theory: A Foundational Approach

Hartree-Fock (HF) theory is a cornerstone ab initio method that provides a qualitative understanding of the electronic structure.[9] It solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons.[9] While computationally efficient for a first-principles method, HF systematically neglects electron correlation—the instantaneous interactions between electrons—which can be critical for quantitative accuracy.[9]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most popular method for QM calculations in chemistry and drug discovery.[10][11] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable.[11][12] The Hohenberg-Kohn theorems provide the formal foundation, stating that the ground-state electron density uniquely determines all ground-state properties of the system.[12]

The practical application of DFT relies on approximations for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and the complex correlated motions of electrons.[11] Functionals are often arranged in a hierarchy known as "Jacob's Ladder," with increasing accuracy and computational cost:

-

Local Density Approximation (LDA): The simplest functional, rarely used for molecules today.

-

Generalized Gradient Approximation (GGA): Incorporates the gradient of the electron density (e.g., PBE).

-

Meta-GGAs: Adds the kinetic energy density (e.g., SCAN).[10]

-

Hybrid Functionals: Mixes a portion of exact HF exchange with a GGA or meta-GGA functional. This approach often provides the best balance of cost and accuracy for organic molecules. B3LYP is a widely-used example.[13]

-

Double-Hybrid Functionals: Incorporate a portion of post-HF correlation, offering very high accuracy at a greater computational cost.

For drug-like molecules, hybrid functionals that include empirical dispersion corrections (e.g., Grimme's -D3 or -D4) are essential to accurately model non-covalent interactions, which are ubiquitous in biological systems.[13][14]

Computational Protocol Design: A Validated Workflow

This section details a step-by-step, self-validating protocol for calculating the properties of Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate. The causality behind each choice is explained to ensure scientific rigor.

Prerequisite Software

-

Molecular Builder/Visualizer: A graphical interface is required to build the initial 3D structure and analyze the results. Options include GaussView (commercial, for Gaussian), Avogadro (open-source), and Chemcraft.[15][16][17]

-

Quantum Chemistry Package: This is the computational engine. We will base our protocol on syntax compatible with widely-used packages like Gaussian [18][19] or ORCA [15][20][21], which are both capable of performing the necessary calculations.

Step 1: Initial 3D Structure Generation

The first step is to build an initial, reasonable 3D structure of the molecule. This does not need to be perfect, as the geometry optimization step will refine it.

Methodology:

-

Open a molecular builder (e.g., GaussView, Avogadro).

-

Construct the cubane core.

-

Add the methyl carboxylate group at the C1 position.

-

Add the 4-methylpiperazine group at the C4 position. Ensure the piperazine ring is in a reasonable chair conformation.

-

Perform a preliminary structure clean-up or a quick molecular mechanics minimization (e.g., using the UFF force field) within the builder. This provides a better starting point for the more demanding QM optimization.[17]

-

Save the coordinates in a format readable by the QM package (e.g., .xyz or as a Z-matrix).

Step 2: Selecting the Level of Theory

This is the most critical decision, defining the theoretical model used for the calculation. Our choice must be robust and well-justified for this class of molecule.

| Parameter | Recommended Choice | Rationale |

| Method | DFT | Offers the best balance of accuracy and computational efficiency for a molecule of this size.[2][12] |

| Functional | B3LYP-D3(BJ) | B3LYP is a robust, widely-benchmarked hybrid functional. The D3(BJ) term adds an empirical dispersion correction with Becke-Johnson damping, which is crucial for accurately modeling intramolecular non-covalent interactions and the overall molecular shape.[13][14] |

| Basis Set | 6-311+G(d,p) | This is a Pople-style, triple-zeta basis set. The + indicates diffuse functions on heavy atoms (important for describing lone pairs and anions), and G(d,p) adds polarization functions on both heavy atoms (d) and hydrogens (p), allowing for more flexibility in describing bond shapes and anisotropic electron density. It represents a strong compromise between accuracy and cost.[13] |

| Solvent Model | PCM (Water) | To better approximate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) should be used. Water is a standard choice for general biological simulations.[22] |

Step 3: Geometry Optimization

The goal of geometry optimization is to find the coordinates on the potential energy surface that correspond to a stable, minimum-energy conformation of the molecule.[23]

Experimental Protocol (Gaussian Example):

-

Create a Gaussian input file (.com or .gjf).[24]

-

The "route section" (the first line) specifies the calculation. It should look like this: #p Opt Freq B3LYP/6-311+G(d,p) D3(BJ) SCRF=(PCM,Solvent=Water)

-

#p: Requests verbose output.

-

Opt: The keyword for geometry optimization.

-

Freq: A crucial keyword that requests a frequency calculation after the optimization completes. This is for validation.[24][25]

-

B3LYP/6-311+G(d,p): Specifies the functional and basis set.

-

D3(BJ): Specifies the dispersion correction (syntax may vary slightly between programs).

-

SCRF=(PCM,Solvent=Water): Specifies the implicit solvent model.

-

-

Provide a descriptive title for the calculation.

-

Specify the molecule's charge (0) and spin multiplicity (1 for a closed-shell singlet).

-

Paste the molecular coordinates from Step 1.

-

Submit the calculation to the software.[24]

Step 4: Validation with Frequency Analysis

This step is non-negotiable for a trustworthy protocol. The frequency calculation serves two purposes:

-

Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure.[25]

-

Thermochemical Data: It provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, allowing for the calculation of Gibbs free energy.[22]

The Freq keyword in the previous step automates this. Upon completion, the output file must be checked for the number of imaginary frequencies.

Visualization and Workflow

A clear workflow ensures reproducibility and understanding of the computational process.

Caption: A step-by-step workflow for quantum mechanical calculations.

Results Analysis and Interpretation

The output file from a successful calculation contains a wealth of data.[24] Here are the key properties to extract for Methyl 4-(4-methylpiperazin-1-yl)cubanecarboxylate and their relevance to drug discovery.

Key Quantitative Data

The following table summarizes the primary data points to be extracted from the calculation output.

| Property | Description & Relevance |

| Total Energy (a.u.) | The final, optimized electronic energy of the molecule in the specified solvent. Used for comparing the relative stability of different conformers. |

| Imaginary Frequencies | Must be zero to confirm the structure is a true energy minimum.[25] |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. A smaller gap indicates higher chemical reactivity and lower kinetic stability.[2] |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. Influences solubility, membrane permeability, and potential for dipole-dipole interactions with a target protein. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, red) and electron-poor (electrophilic, blue) regions, which is invaluable for predicting non-covalent interactions and guiding pharmacophore design. |

Conceptual Application in Drug Discovery

The calculated properties directly inform our understanding of the molecule's potential as a drug candidate.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. ijirt.org [ijirt.org]

- 3. rroij.com [rroij.com]

- 4. rowansci.substack.com [rowansci.substack.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Hartree-Fock Theory: Tutorial and Assignments [people.chem.ucsb.edu]

- 9. Q-Chem 4.3 Userâs Manual : HartreeâFock Calculations [manual.q-chem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Density functional theory - Wikipedia [en.wikipedia.org]

- 12. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

- 16. chemistwizards.com [chemistwizards.com]

- 17. researchgate.net [researchgate.net]

- 18. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 19. ritme.com [ritme.com]

- 20. ORCA - FACCTs [faccts.de]

- 21. hpc.hku.hk [hpc.hku.hk]

- 22. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. medium.com [medium.com]

- 25. The Absolute Beginners Guide to Gaussian [ccl.net]

Unlocking New Dimensions in Drug Design: A Technical Guide to the Discovery and Application of Novel Cubane Derivatives in Medicinal Chemistry

Abstract

The quest for novel chemical scaffolds that can overcome the limitations of traditional pharmacophores is a central theme in modern medicinal chemistry. Among the most intriguing of these is the cubane moiety, a highly strained, three-dimensional saturated hydrocarbon. Initially a subject of theoretical interest, cubane is now emerging as a powerful tool for drug discovery, primarily serving as a rigid, non-aromatic bioisostere for benzene rings.[1][2][3] This guide provides an in-depth technical overview of the synthesis, unique physicochemical properties, and burgeoning applications of novel cubane derivatives. We will explore the causality behind synthetic strategies, present detailed experimental protocols for key transformations, and discuss the impact of the cubane scaffold on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this fascinating chemical entity.

The Cubane Advantage: A Paradigm Shift from Flatland to 3D Pharmacology

The preponderance of flat, aromatic structures, particularly the benzene ring, in drug candidates can lead to challenges in optimizing properties such as metabolic stability, solubility, and target specificity.[3] The substitution of a planar benzene ring with a three-dimensional, sp³-hybridized bioisostere like cubane offers a compelling strategy to navigate these hurdles.[3]

1.1. Physicochemical and Pharmacokinetic Rationale

The unique geometry of the cubane cage, with its eight carbon atoms at the vertices of a cube, imparts a set of highly desirable properties for medicinal chemistry:

-

Metabolic Stability: The high s-character of the C-H bonds in the strained cubane framework leads to greater bond strength, rendering them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3] This can significantly improve the half-life of a drug candidate.

-

Improved Solubility: The replacement of a lipophilic aromatic ring with a non-polar, yet less lipophilic, cubane core can enhance aqueous solubility, a critical factor for oral bioavailability.

-

Rigid Scaffolding and Precise Vectorial Display: Unlike the freely rotating phenyl group, the cubane cage is exceptionally rigid. This allows for the precise positioning of substituents in three-dimensional space, enabling a more defined interaction with biological targets and potentially leading to increased potency and selectivity.[1][4] The distance across the cubane diagonal (approximately 2.72 Å) closely mimics the para-substituent distance of a benzene ring (2.79 Å), making it an excellent geometric substitute.[2]

-

Novel Intellectual Property: The incorporation of the cubane scaffold provides a clear path to novel chemical entities with distinct intellectual property profiles.

1.2. Navigating the Synthetic Maze: From Curiosity to Kilogram-Scale

Historically, the synthetic complexity and low yields associated with cubane synthesis have been significant barriers to its widespread adoption.[3] However, recent advancements have made key cubane building blocks more accessible, paving the way for their broader application in drug discovery programs.

A foundational route to functionalized cubanes begins with the synthesis of dimethyl cubane-1,4-dicarboxylate, a versatile intermediate. The multi-step synthesis, while intricate, has been optimized for multi-gram scale production.[5]

Data Presentation: Cubane vs. Benzene Analogs

The tangible benefits of incorporating a cubane scaffold are best illustrated through comparative data. The following table summarizes key physicochemical and pharmacokinetic properties of representative cubane-containing compounds versus their benzene analogues.

| Compound Pair | Structure | cLogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) | Biological Activity (IC₅₀/EC₅₀) | Reference |

| Benznidazole | Benzene Analogue | 1.87 | 400 | ~30 | ~3 µM (T. cruzi) | [6][7] |

| Cubane-Benznidazole | Cubane Analogue | 1.55 | >1000 | >120 | ~3.5 µM (T. cruzi) | [6][7] |

| Tamibarotene | Benzene Analogue | 5.2 | <1 | ~15 | ~1 nM (RARα) | [5][6][8] |

| Cubane-Tamibarotene | Cubane Analogue | 4.8 | ~5 | >60 | ~10 nM (RARα) | [6][8] |

HLM: Human Liver Microsomes. Data is approximated from multiple sources for illustrative purposes.

Synthetic Toolkit for Cubane Derivatization

The functionalization of the cubane core is paramount to its application in medicinal chemistry. This section provides detailed protocols for the synthesis of key building blocks and subsequent derivatization reactions.

Experimental Protocol 1: Synthesis of Dimethyl Cubane-1,4-dicarboxylate

This multi-step synthesis is a cornerstone of cubane chemistry, providing a key intermediate for further elaboration. The following is a condensed protocol based on established methods.

-

Preparation of 2-bromocyclopentadienone ethylene ketal: This reactive intermediate is generated in situ from the bromination of cyclopentanone ethylene ketal followed by dehydrobromination.

-

Diels-Alder Dimerization: The intermediate undergoes a stereoselective Diels-Alder dimerization to yield a bis-ketal intermediate.

-

Deprotection: The bis-ketal is deprotected to afford the corresponding bis-ketone.

-

Photochemical [2+2] Cycloaddition: The crucial cage-forming step involves an intramolecular photochemical cycloaddition of the bis-ketone to generate the cage dione. This reaction is often performed in a flow reactor to improve efficiency and scalability.

-

Double Favorskii Ring Contraction: Treatment of the cage dione with a strong base, such as potassium hydroxide, induces a double Favorskii rearrangement to form the cubane-1,4-dicarboxylic acid.

-

Esterification: The diacid is esterified using standard methods (e.g., methanol with a catalytic amount of strong acid) to yield dimethyl cubane-1,4-dicarboxylate.

Experimental Protocol 2: Synthesis of 1,3-Disubstituted Cubanes via Wharton Transposition

Access to non-linearly substituted cubanes is crucial for mimicking ortho- and meta- substituted benzene rings. A robust method to access 1,3-disubstituted cubanes involves a Wharton transposition of a readily available enone intermediate.[9]

-

Epoxidation: A readily available enone precursor to 1,4-disubstituted cubanes is treated with a nucleophilic epoxidizing agent to form an epoxide as a single diastereoisomer.

-

Wharton Reaction: The epoxide is reacted with hydrazine in the presence of an acidic resin to yield the corresponding allylic alcohol.

-

Oxidation: The allylic alcohol is oxidized using a reagent such as Dess-Martin periodinane to give the isomeric enone.

-

Conversion to 1,3-dicarboxylate: This new enone can then be carried through a similar sequence of photocycloaddition and Favorskii rearrangement as described in Protocol 1 to yield dimethyl 1,3-cubanedicarboxylate.

Experimental Protocol 3: Copper-Catalyzed Cross-Coupling for C-N Bond Formation

Traditional palladium-catalyzed cross-coupling reactions are often incompatible with the strained cubane scaffold, leading to decomposition via valence isomerization. Copper catalysis has emerged as a superior method for the functionalization of cubanes.[10]

-

Preparation of the Cubane Carboxylic Acid: The corresponding mono-ester of cubane dicarboxylic acid is hydrolyzed to the carboxylic acid.

-

Activation of the Carboxylic Acid: The carboxylic acid is converted to a redox-active ester.

-

Copper-Photoredox Catalyzed Amination: In a nitrogen-filled glovebox, the redox-active ester, the desired amine, a suitable copper catalyst (e.g., copper(I) iodide), a photocatalyst, and a base are combined in an appropriate solvent. The reaction mixture is then irradiated with a light source (e.g., blue LEDs) at room temperature until completion.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Causality in Catalyst Selection: The choice of copper over palladium is critical for successful cross-coupling with cubane substrates. Palladium catalysts tend to undergo oxidative addition into the strained C-C bonds of the cubane core, leading to an irreversible and destructive rearrangement. In contrast, copper catalysts are believed to operate through a mechanism that avoids this deleterious pathway, possibly involving a single-electron transfer process, thus preserving the cubane cage.[10]

Applications in Medicinal Chemistry: Case Studies and Future Directions

The theoretical advantages of the cubane scaffold are now being realized in the development of novel therapeutic agents across various disease areas.

Anticancer Agents: Targeting Retinoid X Receptors

Tamibarotene is a synthetic retinoid that acts as an agonist for the retinoic acid receptor (RAR), and is used in the treatment of acute promyelocytic leukemia.[5] A cubane-containing analogue of tamibarotene has been synthesized and evaluated.[6][8] While the cubane analogue exhibited slightly lower potency at the RARα receptor, it demonstrated significantly improved metabolic stability.[8] This highlights a common trade-off in drug design where a slight decrease in potency can be offset by a substantial improvement in pharmacokinetic properties, potentially leading to a more effective drug overall.

The mechanism of action of tamibarotene involves the activation of RARs, which are nuclear receptors that regulate gene transcription. Upon binding, the receptor-ligand complex recruits coactivator proteins and initiates the transcription of genes involved in cell differentiation and apoptosis.

Antiparasitic Agents: Combating Chagas Disease

Benznidazole is a current frontline treatment for Chagas disease, caused by the parasite Trypanosoma cruzi.[6][7] A cubane analogue of benznidazole has been synthesized and shown to retain comparable biological activity to the parent drug while exhibiting improved solubility.[6][7] This is a significant finding, as poor solubility can limit the efficacy and formulation options for antiparasitic drugs.

Central Nervous System (CNS) Disorders and Beyond

The rigid nature of the cubane scaffold makes it an attractive platform for the development of CNS-active drugs, where precise positioning of functional groups is often critical for receptor interaction. Furthermore, the ability to fine-tune lipophilicity by incorporating the cubane moiety can be advantageous for achieving the desired blood-brain barrier penetration. Other areas of active research include the development of cubane-based antivirals and anti-inflammatory agents.[1][11]

Integrated Drug Discovery Workflow for Novel Cubane Derivatives

The successful integration of cubane derivatives into a drug discovery pipeline requires a multi-faceted approach, from initial design to preclinical evaluation.

Conclusion and Future Perspectives

The journey of cubane from a theoretical curiosity to a valuable tool in medicinal chemistry is a testament to the power of synthetic innovation. While challenges in synthesis and functionalization remain, particularly for accessing multi-substituted and chiral cubanes, the field is rapidly advancing. The clear benefits of the cubane scaffold in improving the "drug-like" properties of molecules ensure its continued exploration. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, a deeper understanding of the structure-activity relationships of cubane-containing drugs, and the application of this unique scaffold to an even broader range of biological targets. The "chemical cube" is no longer just a box; it is a key to unlocking new dimensions in drug design.

References

-

Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. Available at: [Link].

-

The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. PubMed. Available at: [Link].

-

Cubane as a Bioisostere of Benzene. University of Georgia Department of Chemistry. Available at: [Link].

-

Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace - The University of Queensland. Available at: [Link].

-

General Access to Cubanes as Benzene Bioisosteres. PMC - National Center for Biotechnology Information. Available at: [Link].

-

The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement | Request PDF. ResearchGate. Available at: [Link].

-

The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. UQ eSpace - The University of Queensland. Available at: [Link].

-

Application of cubane derivatives. University of Bristol School of Chemistry. Available at: [Link].

-

The Chemistry of Cubane. University of Bristol School of Chemistry. Available at: [Link].

-

General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes. ChemRxiv. Available at: [Link].

-

Cubanes in medicinal chemistry a, Cubane closely resembles benzene in... ResearchGate. Available at: [Link].

-

A practical synthesis of 1,3-disubstituted cubane derivatives. ResearchGate. Available at: [Link].

-

Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine | Request PDF. ResearchGate. Available at: [Link].

-

In vitro and in vivo evaluation of cubosomes containing 5-fluorouracil for liver targeting. PubMed. Available at: [Link].

-

Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. Journal of Drug Discovery and Development. Available at: [Link].

-

Investigations into Cubane Based Analogues of Current Pharmaceuticals. UQ eSpace - The University of Queensland. Available at: [Link].

-

In vitro and in vivo evaluation of cubosomes containing 5-fluorouracil for liver targeting. PMC - National Center for Biotechnology Information. Available at: [Link].

-

Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. MDPI. Available at: [Link].

-

What is the mechanism of Tamibarotene? Patsnap Synapse. Available at: [Link].

-

A practical synthesis of 1,3-disubstituted cubane derivatives. RSC Publishing. Available at: [Link].

Sources

- 1. preprints.org [preprints.org]

- 2. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]

- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. What is the mechanism of Tamibarotene? [synapse.patsnap.com]

- 6. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. High energy derivatives of Cubane [ch.ic.ac.uk]

Methodological & Application

Application Notes & Protocols: Target Identification for Novel Cubane-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cubane scaffold, a highly strained, rigid, and three-dimensional hydrocarbon, is an increasingly attractive bioisostere for benzene in medicinal chemistry.[1][2] Its unique geometry offers precise spatial presentation of substituents, potentially improving pharmacokinetic properties and enabling novel interactions with biological targets.[1][3][4] However, moving from a promising phenotypic hit to a validated drug target is a critical bottleneck. These application notes provide a comprehensive, strategy-driven guide for the robust identification and validation of protein targets for novel cubane-based compounds, integrating computational, label-free, and label-based experimental methodologies.

The Strategic Imperative: Deconvoluting the Mechanism of Cubane-Based Bioactives

Phenotypic drug discovery, where compounds are screened based on their effect on cells or organisms, is a powerful approach for finding first-in-class therapeutics.[5] However, a phenotypic hit is only the beginning; understanding how a compound works—identifying its direct molecular target(s)—is essential for optimizing lead compounds, predicting off-target effects, and ensuring clinical success.[6]

Cubane-based compounds present unique opportunities and challenges. Their rigid framework pre-organizes substituents into a fixed conformation, which can enhance binding affinity but also necessitates carefully designed target identification strategies.[7] The core challenge lies in distinguishing the specific, high-affinity binding events that drive the desired phenotype from non-specific interactions.

This guide presents a multi-pronged strategy, emphasizing the synergy between predictive computational methods and orthogonal experimental validation. The overall workflow encourages a tiered approach, starting with broad, unbiased methods and progressively narrowing the focus to high-confidence candidate targets.

Figure 1: High-level workflow for cubane target identification.

Phase 1: Computational Target Prediction - An In Silico Head Start

Before committing to resource-intensive wet-lab experiments, computational "target fishing" can generate valuable hypotheses. These methods leverage vast databases of known compound-target interactions to predict likely binding partners for a novel molecule.[8][9]